(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, cyclopropane, piperazine, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction involving a suitable alkene and a diazo compound in the presence of a catalyst.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the intermediate compound reacts with piperazine under basic conditions.
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Final coupling: The thiophene and pyrazole rings are coupled through a condensation reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Uniqueness
- The presence of the thiophene and pyrazole rings in (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone provides unique electronic and steric properties, which can influence its biological activity and interactions with molecular targets.
- The combination of these rings with the fluorophenyl and cyclopropane moieties can result in distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c23-15-5-3-14(4-6-15)16-12-17(16)21(28)26-7-9-27(10-8-26)22(29)19-13-18(24-25-19)20-2-1-11-30-20/h1-6,11,13,16-17H,7-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNLASWJPWJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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